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Compound of Interest

Compound Name: APX879

Cat. No.: B15602798

In the landscape of immunosuppressive and antifungal drug development, FK506 (tacrolimus)
has long been a cornerstone. However, its potent immunosuppressive effects, while beneficial
in preventing organ transplant rejection, preclude its use as a general antifungal agent. This
has spurred the development of analogs like APX879, engineered to retain antifungal activity
while minimizing immunosuppression. This guide provides a comparative overview of the
pharmacokinetics of FK506 and the current understanding of APX879, tailored for researchers,
scientists, and drug development professionals.

Executive Summary

FK506 is a macrolide lactone with well-characterized, albeit complex and variable,
pharmacokinetics. It undergoes extensive metabolism, primarily by cytochrome P450 3A
enzymes, and exhibits a narrow therapeutic window, necessitating therapeutic drug monitoring.
In contrast, specific pharmacokinetic data for APX879, a C-22 modified analog of FK506, is not
extensively available in publicly accessible literature. The primary focus of APX879's
development has been on its differential biological activity—reduced immunosuppression with
retained antifungal efficacy. This comparison, therefore, synthesizes the robust
pharmacokinetic profile of FK506 and frames the available information on APX879 in the

context of its design as a selective, non-immunosuppressive calcineurin inhibitor.

Pharmacokinetic Profiles
FK506 (Tacrolimus)
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The pharmacokinetics of FK506 are marked by significant inter- and intra-individual variability.
[1] Its absorption is incomplete and erratic following oral administration.[2][3]

Table 1: Summary of FK506 Pharmacokinetic Parameters

Parameter Species Value Reference
Elimination Half-Life Human (renal
) 33 £ 8 hours [2]

(tv2) transplant patients)

~12 hours (mean
Human ] - [4]

disposition)
Human (liver

) 4.5 to 33.1 hours [5]

transplant patients)
Rat (intravenous) 6.4 hours [6]

Total Body Clearance Human (renal

) 2.4+ 1.1 L/hour [2]
(CL) transplant patients)
Human ~0.06 L/h/kg [4]
Rat (intravenous) 1.59 L/h-kg [6]
Bioavailability (F) Human (oral) 14 +12% [2]
Human (oral) ~25% [4]
Time to Peak
) Human (oral) 1to 4 hours [3]
Concentration (Tmax)
Rat (oral) 0.25 hours [6]
Volume of Distribution Rat (intravenous,
11.8 L/kg [6]
(Vd) steady state)
Human (plasma
~30 L/kg [7]

concentrations)

Absorption: Oral absorption of FK506 is variable, with peak blood or plasma concentrations
reached between 0.5 to 6 hours.[4]
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Distribution: FK506 is extensively bound to red blood cells, with a mean blood-to-plasma ratio
of approximately 15.[4][5] In plasma, it is primarily bound to albumin and alpha-1-acid
glycoprotein.[4] The drug is widely distributed throughout the body.[1][6]

Metabolism: FK506 is almost completely metabolized before elimination, primarily by
cytochrome P450 3A (CYP3A) enzymes in the gut wall and liver.[4][8] It is also a substrate for
the P-glycoprotein efflux pump.[1][8]

Excretion: The majority of FK506 metabolites are excreted in the bile, with approximately 95%
of the administered dose eliminated via this route.[7] Less than 1% of the parent drug is
excreted unchanged in the urine and feces.[5][7]

APX879

Detailed quantitative pharmacokinetic data for APX879 are not readily available in the reviewed
literature. APX879 is an analog of FK506, modified at the C-22 position with an acetohydrazine
substitution.[9][10] This structural change is designed to reduce its binding affinity for the
human FKBP12-calcineurin complex, thereby decreasing its immunosuppressive effects, while
maintaining its ability to inhibit fungal calcineurin.[10][11][12]

Studies have shown that APX879 exhibits significantly reduced immunosuppressive activity
compared to FK506, with an over 70-fold decrease in the inhibition of IL-2 production in murine
T-cells.[9] It retains broad-spectrum antifungal activity and has demonstrated efficacy in a
murine model of invasive fungal infection.[10][13][14] The development of APX879 has been
guided by structural biology insights into the differences between fungal and human FKBP12
proteins.[10][11]

Experimental Protocols
Determination of FK506 Pharmacokinetics in Renal
Transplant Patients

A randomized, crossover study design was utilized to assess the pharmacokinetics of FK506
following single-dose intravenous infusion and oral administration in patients awaiting renal
transplantation.[2]

e Subjects: Six non-dialysis patients with chronic renal failure.[2]
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e Dosing:
o Intravenous (IV): 20 pg/kg infused over 4 hours.[2]
o Oral: 80 pg/kg.[2]

o Washout Period: A 4-day washout period was implemented between the two dosing periods.

[2]
o Sample Collection: Blood samples were collected for 72 hours after each dose.[2]

e Analytical Method: Whole-blood FK506 levels were quantified using a standard, two-step,
non-specific enzyme immunoassay.[2]

Mechanism of Action and Signaling Pathway

Both FK506 and APX879 exert their effects by targeting calcineurin, a calcium- and calmodulin-
dependent serine/threonine protein phosphatase.[15][16]

FK506 Mechanism of Action:
o FK506 first binds to an intracellular protein, FKBP12 (FK506-binding protein 12).[15][17]

e This FK506-FKBP12 complex then binds to and inhibits the phosphatase activity of
calcineurin.[15][16][17][18]

 In T-lymphocytes, calcineurin is responsible for dephosphorylating the nuclear factor of
activated T-cells (NFAT).[15][19]

e By inhibiting calcineurin, FK506 prevents the dephosphorylation and subsequent nuclear
translocation of NFAT.[19]

e This blockage of NFAT activation leads to the inhibition of interleukin-2 (IL-2) gene
transcription and the production of other cytokines essential for T-cell proliferation and the
immune response.[15][19]

APX879's Differential Activity: APX879 is designed to exploit structural differences between
fungal and human FKBP12.[10][11] The modification at the C-22 position of the FK506 scaffold
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is intended to sterically hinder its interaction with the human FKBP12-calcineurin complex, thus
reducing its immunosuppressive effect, while still allowing it to effectively inhibit the fungal
counterpart.[10][12]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6753081/
https://www.researchgate.net/publication/315938031_A_Calcineurin_Antifungal_Strategy_with_Analogs_of_FK506
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

T-Lymphocyte

FK506 / APX879

Binds to

T-Cell Receptor (TCR) Activation FKBP12

1 Intracellular Caz* FK506-FKBP12 Complex

Activates Inhibits
Calcineurin
Dephosphorylates

NFAT-P (Inactive)

NFAT (Active)

ranslocates to

Nucleus

IL-2 Gene Transcription

IL-2 Production

T-Cell Proliferation &

Immune Response

Click to download full resolution via product page

Caption: Calcineurin signaling pathway and inhibition by FK506/APX879.
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Conclusion

The pharmacokinetic profile of FK506 is well-documented, characterized by high variability that
necessitates careful patient monitoring. In contrast, the development of APX879 has centered
on achieving a specific pharmacodynamic outcome: potent antifungal activity with diminished
immunosuppression. While detailed pharmacokinetic studies on APX879 are not yet widely
published, its rational design based on structural differences between host and pathogen
targets represents a promising strategy in the development of novel anti-infective agents.
Future research providing a comprehensive pharmacokinetic profile of APX879 will be crucial
for its potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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